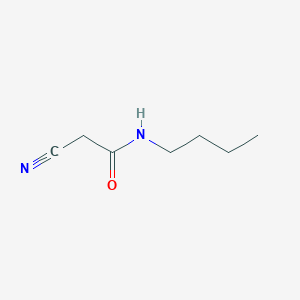

n-Butyl-2-cyanoacetamide

Vue d'ensemble

Description

n-Butyl-2-cyanoacetamide is a chemical compound with the molecular formula C7H12N2O . It has a molecular weight of 140.19 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of n-butyl-2-cyanoacetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target n-substituted cyanoacetamide compounds .

Molecular Structure Analysis

The n-butyl-2-cyanoacetamide molecule contains a total of 21 bonds. There are 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .

Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Physical And Chemical Properties Analysis

n-Butyl-2-cyanoacetamide is a powder that is stored at room temperature . It has a molecular weight of 140.19 .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

n-Butyl-2-cyanoacetamide: is a versatile precursor in the synthesis of heterocyclic compounds. Its cyano and carbonyl groups react efficiently with bidentate reagents to afford a variety of heterocycles . The methylene group can participate in condensation and substitution reactions, making it a valuable intermediate for creating diverse nitrogen-containing heterocycles .

Biological Activity Studies

The compound has been used to develop biologically active novel heterocyclic moieties. Its derivatives are explored for diverse biological activities, drawing significant attention from biochemists . This includes potential applications in developing chemotherapeutic agents.

Material Science Research

In material science, n-Butyl-2-cyanoacetamide serves as a building block for designing organic materials with specific properties. Its reactivity allows for the creation of polymers and composites with potential applications in electronics and nanotechnology .

Chemical Synthesis

This compound is employed in chemical synthesis as an intermediate. It is particularly useful in neat methods, where it reacts without solvents at varying temperatures to yield target compounds . This property is beneficial for developing environmentally friendly synthesis processes.

Chromatography

n-Butyl-2-cyanoacetamide: can be used in chromatography as a derivatization agent. Its ability to react with various functional groups makes it suitable for modifying compounds to enhance their detectability and separation during analysis .

Analytical Chemistry

In analytical chemistry, it is utilized for the preparation of analytical reagents. Its structural features allow for the development of colorimetric and fluorometric assays, aiding in the detection of ions and organic molecules .

Pharmaceutical Research

The compound’s derivatives are investigated for their pharmacological potential. It is a key intermediate in the synthesis of drugs that target a wide range of diseases, including infectious diseases and cancer .

Agrochemical Development

n-Butyl-2-cyanoacetamide: is also significant in agrochemical research. Its derivatives are studied for their use as precursors in the synthesis of pesticides and herbicides, contributing to the development of new agricultural products .

Mécanisme D'action

Target of Action

n-Butyl-2-cyanoacetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt . This salt reacted in situ with phenacyl bromide to afford N-(benzothiazol-2-yl)-2-cyano-2-(3,4-diphenylthiazol-2-ylidene)acetamide .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are used to build various organic heterocycles , which are key structures in many biologically active compounds. Therefore, it’s plausible that n-Butyl-2-cyanoacetamide could influence a variety of biochemical pathways through its interactions with these heterocyclic compounds.

Pharmacokinetics

It’s known that the compound is a solid or liquid at room temperature , which could potentially influence its absorption and distribution in the body

Result of Action

Given that cyanoacetamide derivatives are used to build various organic heterocycles , it’s plausible that n-Butyl-2-cyanoacetamide could have a variety of effects at the molecular and cellular level, depending on the specific heterocyclic compounds it interacts with.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it could potentially be influenced by changes in temperature

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-butyl-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8/h2-4,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZNARROBKPUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960193 | |

| Record name | N-Butyl-2-cyanoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39581-21-0 | |

| Record name | NSC81847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butyl-2-cyanoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

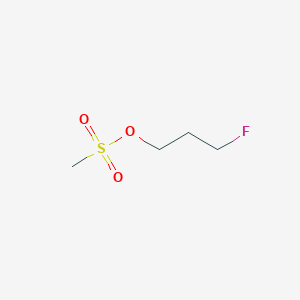

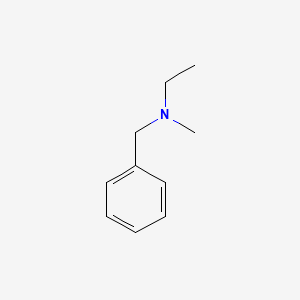

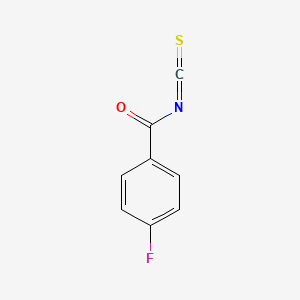

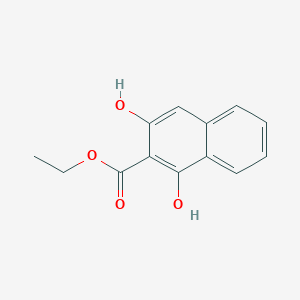

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of n-butyl-2-cyanoacetamide in the synthesis of 1H-pyrazolo[1,2-b]phthalazines?

A1: n-Butyl-2-cyanoacetamide serves as a crucial building block in the synthesis of diverse 1H-pyrazolo[1,2-b]phthalazine derivatives. The research by [] highlights its reaction with phthalaldehyde and various hydrazines. This three-component reaction proceeds efficiently without the need for a catalyst, offering a simplified and potentially cost-effective approach to these valuable heterocyclic compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.